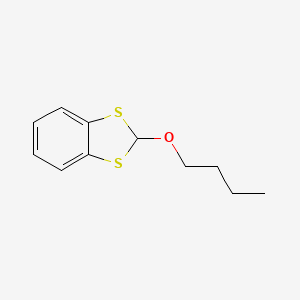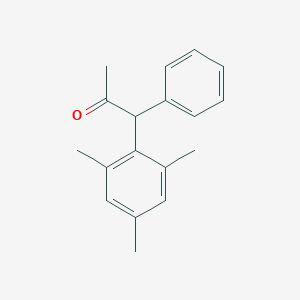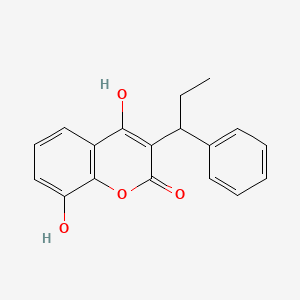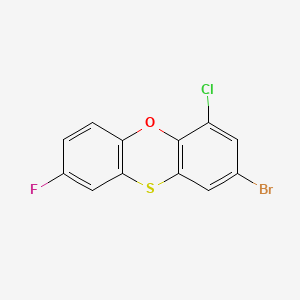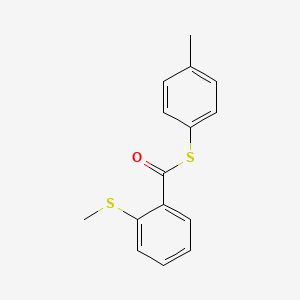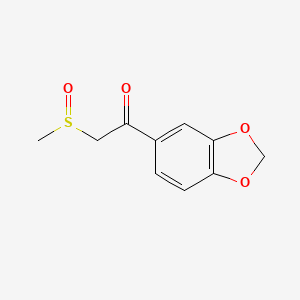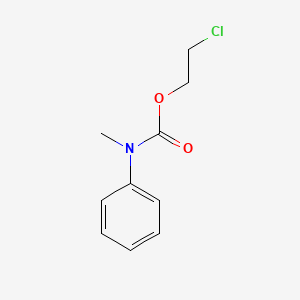![molecular formula C7H2Cl4N8O B14636635 N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea CAS No. 57166-14-0](/img/structure/B14636635.png)
N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea typically involves the reaction of cyanuric chloride with urea. The process begins with the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by urea under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate are used as bases to facilitate the substitution reaction.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a triazine-amine derivative, while hydrolysis yields triazine derivatives and corresponding amines.
科学的研究の応用
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea involves its interaction with biological molecules. The triazine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor to many triazine derivatives, known for its reactivity and use in various chemical syntheses.
4,6-Dichloro-1,3,5-triazin-2-amine: Similar in structure but with different substituents, used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides and as an intermediate in organic synthesis.
Uniqueness
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is unique due to its dual triazine rings connected by a urea linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
57166-14-0 |
|---|---|
分子式 |
C7H2Cl4N8O |
分子量 |
356.0 g/mol |
IUPAC名 |
1,3-bis(4,6-dichloro-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C7H2Cl4N8O/c8-1-12-2(9)15-5(14-1)18-7(20)19-6-16-3(10)13-4(11)17-6/h(H2,12,13,14,15,16,17,18,19,20) |
InChIキー |
DJLVJDYYTKTUFI-UHFFFAOYSA-N |
正規SMILES |
C1(=NC(=NC(=N1)Cl)Cl)NC(=O)NC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
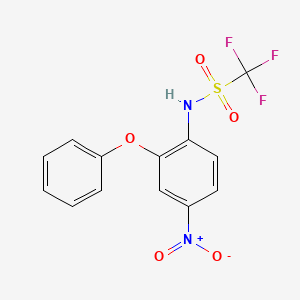


![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
